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Compound of Interest

Compound Name: N,N'-Dibenzylglycinamide

Cat. No.: B086113 Get Quote

An In-depth Technical Guide to N,N'-
Dibenzylglycinamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Dibenzylglycinamide,

including its chemical properties, a detailed potential synthesis protocol, and its prospective

role in modulating inflammatory signaling pathways. This document is intended to serve as a

valuable resource for researchers and professionals engaged in the fields of medicinal

chemistry, pharmacology, and drug development.

Core Compound Data
N,N'-Dibenzylglycinamide is a derivative of the simplest amino acid, glycine. Its key identifiers

and molecular properties are summarized in the table below for quick reference.
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Property Value Reference

CAS Number 1089-31-2

Molecular Formula C₁₆H₁₈N₂O

Molecular Weight 254.33 g/mol

Canonical SMILES
C1=CC=C(C=C1)CNCC(=O)N

CC2=CC=CC=C2

InChI Key
WHPBAOBBWAFHRE-

UHFFFAOYSA-N

Appearance
White to off-white solid

(predicted)

Solubility

Soluble in organic solvents

such as DMSO and ethanol

(predicted)

Melting Point Not reported

Synthesis Methodology
While a specific protocol for the synthesis of N,N'-Dibenzylglycinamide is not extensively

detailed in publicly available literature, a plausible and efficient method can be extrapolated

from the synthesis of analogous N-substituted glycinamides. The proposed method involves

the nucleophilic substitution of a haloacetamide with dibenzylamine.

2.1. Proposed Synthetic Route: Nucleophilic Substitution

A likely synthetic pathway involves the reaction of 2-chloro-N-benzylacetamide with

benzylamine, or more efficiently for the target molecule, the reaction of a suitable

chloroacetylating agent with dibenzylamine followed by amidation, or a direct reaction of a

chloro-glycinamide derivative with a benzylating agent. A more direct proposed route is the

reaction between dibenzylamine and 2-chloroacetyl chloride to form an intermediate, which

then reacts with benzylamine. However, for N,N'-Dibenzylglycinamide, a direct reaction of

dibenzylamine with a suitable glycine derivative is more logical. Based on general procedures
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for similar compounds, a likely synthesis is the reaction of dibenzylamine with 2-chloro-N-

benzylacetamide.

2.2. Detailed Experimental Protocol

Reaction: Dibenzylamine + 2-chloro-N-benzylacetamide → N,N'-Dibenzylglycinamide

Materials:

Dibenzylamine

2-chloro-N-benzylacetamide

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

Acetonitrile (anhydrous) as the solvent

Sodium sulfate (anhydrous) for drying

Ethyl acetate and hexanes for chromatography

Procedure:

To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous

potassium carbonate (2.0 equivalents).

Stir the mixture at room temperature for 15 minutes.

Add a solution of 2-chloro-N-benzylacetamide (1.1 equivalents) in anhydrous acetonitrile

dropwise to the reaction mixture.

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress

by thin-layer chromatography (TLC).

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

Filter the solid inorganic salts and wash the filter cake with acetonitrile.

Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes as the eluent.

Combine the fractions containing the pure product and evaporate the solvent to yield N,N'-
Dibenzylglycinamide as a solid.

Dry the final product under vacuum.

2.3. Characterization

The structure and purity of the synthesized N,N'-Dibenzylglycinamide can be confirmed using

the following analytical techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of

impurities.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product.

Potential Biological Activity and Signaling Pathway
Glycine amide derivatives have been identified as potential inhibitors of Vascular Adhesion

Protein-1 (VAP-1).[1][2] VAP-1 is a transmembrane amine oxidase that plays a crucial role in

the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the

bloodstream into inflamed tissues.[1] Inhibition of VAP-1 is a promising therapeutic strategy for

various inflammatory diseases.

3.1. VAP-1 Signaling Pathway and Point of Intervention

The enzymatic activity of VAP-1 contributes to the production of hydrogen peroxide (H₂O₂),

which in turn can activate pro-inflammatory signaling pathways such as NF-κB. This leads to

the upregulation of other adhesion molecules and pro-inflammatory cytokines, amplifying the

inflammatory response. N,N'-Dibenzylglycinamide, as a glycine amide derivative, may act as

an inhibitor of VAP-1, thereby blocking these downstream effects.

VAP-1 Signaling Pathway and Inhibition.
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3.2. Experimental Protocol: VAP-1 Inhibition Assay

To evaluate the inhibitory potential of N,N'-Dibenzylglycinamide against VAP-1, a fluorometric

assay can be employed. This assay measures the production of hydrogen peroxide, a product

of VAP-1's enzymatic activity.

Materials:

Recombinant human VAP-1

N,N'-Dibenzylglycinamide (test compound)

Benzylamine (substrate)

Amplex® Red reagent

Horseradish peroxidase (HRP)

Phosphate-buffered saline (PBS)

96-well black microplate

Fluorometric microplate reader

Procedure:

Prepare a stock solution of N,N'-Dibenzylglycinamide in DMSO.

Serially dilute the stock solution to obtain a range of test concentrations.

In a 96-well black microplate, add the test compound at various concentrations. Include a

positive control (a known VAP-1 inhibitor) and a negative control (DMSO vehicle).

Add recombinant human VAP-1 to each well and incubate for 15 minutes at 37°C.

Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.

Initiate the reaction by adding the reaction mixture to all wells.
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Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm

and an emission wavelength of ~590 nm using a microplate reader.

Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of

VAP-1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Logical Workflow for Drug Discovery
The exploration of N,N'-Dibenzylglycinamide as a potential therapeutic agent would follow a

structured drug discovery workflow.

Drug Discovery Workflow for N,N'-Dibenzylglycinamide.

This comprehensive guide provides foundational knowledge for the synthesis and potential

therapeutic application of N,N'-Dibenzylglycinamide. Further research is warranted to fully

elucidate its biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086113#n-n-dibenzylglycinamide-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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